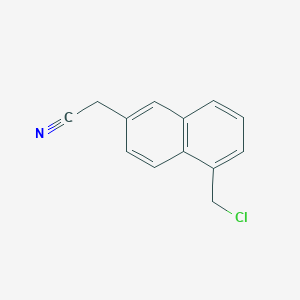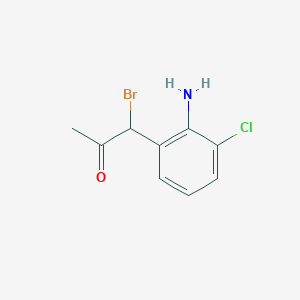
1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chlorine atom, and a bromine atom attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one typically involves the following steps:
Starting Material: The synthesis begins with 1-(3-chloro-2-nitrophenyl)ethanone.
Reduction: The nitro group is reduced to an amino group using iron powder in glacial acetic acid at 80°C.
Bromination: The resulting 1-(2-amino-3-chlorophenyl)ethanone is then brominated to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.
化学反応の分析
Types of Reactions
1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
科学的研究の応用
1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect various biochemical pathways, although detailed studies are required to elucidate the exact mechanisms.
類似化合物との比較
Similar Compounds
1-(2-Amino-3-chlorophenyl)ethanone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Amino-1-(3-chlorophenyl)ethanol: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical properties and reactivity.
特性
分子式 |
C9H9BrClNO |
|---|---|
分子量 |
262.53 g/mol |
IUPAC名 |
1-(2-amino-3-chlorophenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrClNO/c1-5(13)8(10)6-3-2-4-7(11)9(6)12/h2-4,8H,12H2,1H3 |
InChIキー |
ZSIMJTHEERSGRN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C(=CC=C1)Cl)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


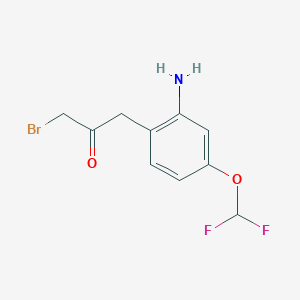
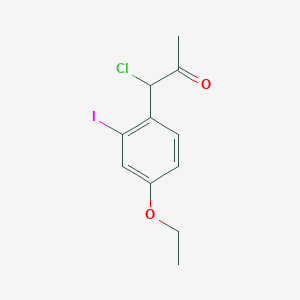

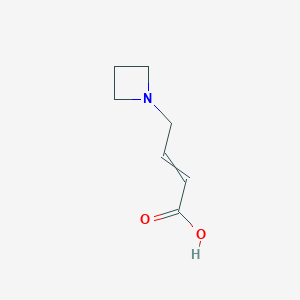
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B14057630.png)
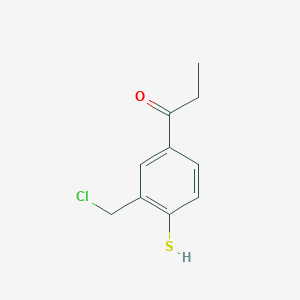
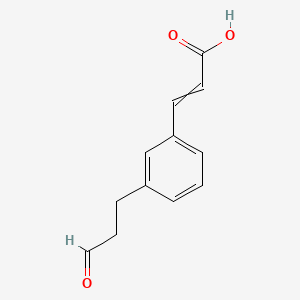
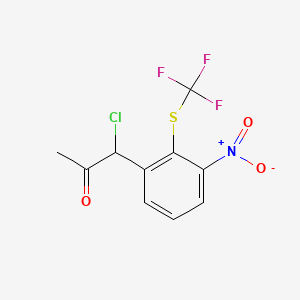
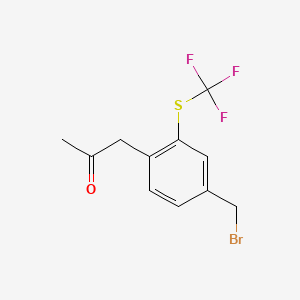

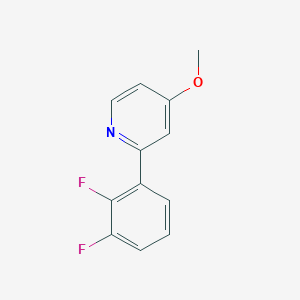
![2-Methyl-2,5,8-triazaspiro[3.5]nonane oxalate](/img/structure/B14057675.png)
![Methyl 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B14057681.png)
